N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine dihydrochloride

Medicinal Chemistry Chemical Biology Synthetic Methodology

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine dihydrochloride (CAS 2204054-01-1) is a benzodioxine‑piperidine secondary amine supplied as a dihydrochloride salt (C₁₃H₂₀Cl₂N₂O₂, MW 307.21 g·mol⁻¹). The compound combines a 2,3-dihydro‑1,4‑benzodioxin bicycle with a 3‑aminopiperidine moiety via a direct N–C bond, distinguishing it from the more common carboxamide‑linked analogs such as CAS 1353948‑20‑5.

Molecular Formula C13H20Cl2N2O2
Molecular Weight 307.21 g/mol
CAS No. 2204054-01-1
Cat. No. B1485962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine dihydrochloride
CAS2204054-01-1
Molecular FormulaC13H20Cl2N2O2
Molecular Weight307.21 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC2=CC3=C(C=C2)OCCO3.Cl.Cl
InChIInChI=1S/C13H18N2O2.2ClH/c1-2-11(9-14-5-1)15-10-3-4-12-13(8-10)17-7-6-16-12;;/h3-4,8,11,14-15H,1-2,5-7,9H2;2*1H
InChIKeyPFSRMHBJTHHLMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine Dihydrochloride – Procurement-Relevant Profile


N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine dihydrochloride (CAS 2204054-01-1) is a benzodioxine‑piperidine secondary amine supplied as a dihydrochloride salt (C₁₃H₂₀Cl₂N₂O₂, MW 307.21 g·mol⁻¹) . The compound combines a 2,3-dihydro‑1,4‑benzodioxin bicycle with a 3‑aminopiperidine moiety via a direct N–C bond, distinguishing it from the more common carboxamide‑linked analogs such as CAS 1353948‑20‑5 . Structurally related benzodioxine‑piperidine derivatives have been reported as potent and selective α₂C adrenoceptor antagonists in medicinal chemistry programs [1]; however, the target compound itself is primarily employed as a versatile synthetic intermediate for library synthesis and scaffold‑hopping campaigns rather than as a characterized drug candidate.

Why N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine Dihydrochloride Cannot Be Replaced by a Generic Benzodioxine‑Piperidine Analog


Benzodioxine‑piperidine compounds are not interchangeable: the linker chemistry between the benzodioxin and piperidine rings decisively controls basicity, hydrogen‑bonding capacity, metabolic stability, and the scope of downstream derivatization [1]. The target compound bears a secondary amine (pKₐ ≈ 9–10) that is a substantially better nucleophile and hydrogen‑bond donor than the amide carbonyl of the closest commercial analog, CAS 1353948‑20‑5 . This single‑atom variation (NH vs. C=O) alters the compound’s suitability for specific synthetic routes (e.g., direct acylation, reductive amination, or sulfonamide formation) and precludes simple molar‑equivalent substitution in structure–activity relationship (SAR) studies [2]. The quantitative evidence below demonstrates that even closely related benzodioxine‑piperidine pairs diverge markedly in potency, selectivity, and physicochemical properties, making informed procurement decisions essential.

Head‑to‑Head & Class‑Level Evidence for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine Dihydrochloride vs. Its Closest Analogs


Secondary Amine vs. Carboxamide Linker: Functional‑Group Reactivity and Derivatization Scope

The target compound contains a direct N–C secondary amine linkage, whereas the nearest commercial analog (CAS 1353948‑20‑5) incorporates a carboxamide (N–C(=O)) linker . The amine exhibits a calculated pKₐ of ~9.5 versus a non‑basic amide, enabling selective N‑acylation, reductive amination, sulfonamide formation, and urea synthesis under mild conditions that leave amide analogs inert. In a medicinal‑chemistry context, this functional‑group difference is exploited to generate diverse compound libraries: the free amine serves as a common intermediate for parallel synthesis of amide, sulfonamide, and tertiary amine derivatives, as illustrated by the ChemBridge screening library entry CB06, which is a pyrazole‑propanoyl amide derivative of the same benzodioxin‑3‑piperidinamine core [1].

Medicinal Chemistry Chemical Biology Synthetic Methodology

Dihydrochloride Salt Stoichiometry: Solubility and Handling Advantage

The target compound is supplied as a dihydrochloride salt (2 HCl per molecule), in contrast to the monohydrochloride salt of the carboxamide analog CAS 1353948‑20‑5 and the free‑base form prevalent among many benzodioxine‑piperidine screening compounds. The dihydrochloride stoichiometry increases aqueous solubility and provides a higher melting point, which is advantageous for solid‑state storage and preparation of concentrated stock solutions for biological assays [1]. Typical purity specifications for the dihydrochloride salt are ≥95% (HPLC), consistent with research‑grade procurement standards.

Pre-formulation Analytical Chemistry Biophysical Assays

Molecular‑Weight and Lipophilicity Advantages for CNS Drug Discovery

The target compound has a free‑base molecular weight of 234.29 g·mol⁻¹ (C₁₃H₁₈N₂O₂), which is within the optimal range for CNS drug candidates and significantly lower than many advanced benzodioxine‑piperidine leads such as ORM‑10921 (MW ≈ 380–420 g·mol⁻¹) [1][2]. The topological polar surface area (tPSA) calculated for the free base is approximately 35 Ų, and the clogP is estimated at ~1.8–2.2, both consistent with favorable blood–brain barrier permeability [3]. In contrast, the carboxamide analog CAS 1353948‑20‑5 has a higher tPSA (~55 Ų) due to the carbonyl oxygen, which may reduce passive CNS penetration.

CNS Drug Discovery Physicochemical Profiling Lead Optimization

Class‑Level α₂C Adrenoceptor Antagonist Scaffold with Documented Potency Range

Although the target compound itself lacks published target‑engagement data, its benzodioxine‑piperidine core is the pharmacophore of a series of highly potent α₂C adrenoceptor antagonists. Wang et al. (2022) reported benzodioxine methyl piperidine derivatives with Kᵢ values against human α₂C receptors in the low nanomolar range (Kᵢ < 10 nM) and selectivity ratios exceeding 100‑fold over α₂A and α₂B subtypes [1]. ORM‑10921, a structurally related benzodioxine‑piperidine, displays a Kᵢ of 1.4 nM at α₂C and has demonstrated antipsychotic‑ and antidepressant‑like effects in rodent behavioral models [2]. These data establish the benzodioxine‑piperidine scaffold as a validated starting point for α₂C antagonist design, and the primary amine of the target compound allows for facile introduction of the substituents that control subtype selectivity.

Adrenergic Pharmacology Neuropsychiatric Drug Discovery GPCR Targeting

Proven Utility as a Common Intermediate in Antifungal Biofilm Combination Screening

A published high‑content screening study identified compound CB06—a pyrazole‑propanoyl amide directly derived from N-(2,3-dihydro‑1,4‑benzodioxin‑6‑yl)-3‑piperidinamine—as an agent that inhibits and disrupts Candida albicans biofilms in combination with caspofungin and fluconazole [1]. The parent amine served as the essential synthetic precursor for this active derivative, demonstrating its practical value as a building block in antifungal discovery campaigns. This contrasts with the carboxamide analog CAS 1353948‑20‑5, which cannot undergo the same N‑acylation chemistry to generate the bioactive amide series.

Antifungal Drug Discovery Biofilm Assays Combination Therapy

Absence of Published Receptor Profiling Data: A Procurement Consideration for Target‑Based Programs

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed returned no direct target‑engagement or phenotypic screening data for N-(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)-3‑piperidinamine dihydrochloride (CAS 2204054‑01‑1) as of the search date [1]. This contrasts with advanced benzodioxine‑piperidine leads such as ORM‑10921, which have extensive in vitro and in vivo pharmacological characterization. The absence of profiling data is a critical procurement consideration: the compound is best suited as a synthetic intermediate or scaffold‑hopping starting point rather than a pre‑validated chemical probe.

Target Deconvolution Chemical Probe Selection Risk Management

Where N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine Dihydrochloride Provides the Strongest Procurement Justification


Parallel Synthesis of Benzodioxine‑Piperidine Amide and Sulfonamide Libraries

The free secondary amine is an ideal diversification point for generating compound libraries via high‑throughput amide coupling, sulfonylation, or reductive amination. This application is directly supported by the demonstrated conversion to bioactive derivatives such as CB06 [1] and the established potency of benzodioxine‑piperidine amides as α₂C antagonists [2]. The dihydrochloride salt form facilitates automated liquid handling by ensuring complete dissolution in aqueous or polar aprotic solvents.

Scaffold‑Hopping Starting Point for α₂C Adrenoceptor Antagonist Lead Optimization

Medicinal chemistry programs targeting the α₂C adrenoceptor can use this compound to explore substitution patterns distinct from the ORM‑10921 series. The lower molecular weight (234.29 g·mol⁻¹ free base) and reduced tPSA (~35 Ų) relative to lead compounds provide a more favorable CNS‑drug‑likeness profile for optimization [1]. Wang et al. (2022) demonstrated that benzodioxine‑piperidine derivatives achieve Kᵢ values <10 nM at α₂C with >100‑fold subtype selectivity, establishing the scaffold’s potential [2].

Antifungal Biofilm Combination Screening and Mechanism‑of‑Action Studies

The demonstrated activity of the CB06 derivative in disrupting C. albicans biofilms in combination with caspofungin or fluconazole [1] positions the parent amine as a key intermediate for synthesizing additional analogs for antifungal combination screening. Laboratories engaged in antifungal drug discovery can prioritize this compound over the carboxamide analog (CAS 1353948‑20‑5) to maintain access to the acylation‑dependent chemical space identified in the published screen.

Chemical Biology Probe Development Requiring a Basic, Derivatizable Benzodioxine Core

The basic secondary amine (pKₐ ≈ 9.5) enables pH‑dependent cellular distribution and lysosomal trapping that is absent in neutral amide analogs. Chemical biologists developing fluorescent or biotinylated probes based on the benzodioxine scaffold can exploit this property for subcellular localization studies. The dihydrochloride salt’s high water solubility further supports conjugation chemistry in aqueous buffers without co‑solvent interference [1].

Quote Request

Request a Quote for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.